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molecular formula C13H10O B1335006 Benzophenone-d10 CAS No. 22583-75-1

Benzophenone-d10

Cat. No. B1335006
M. Wt: 192.28 g/mol
InChI Key: RWCCWEUUXYIKHB-LHNTUAQVSA-N
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Patent
US03941802

Procedure details

In the manner given in Example 24, 1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole in acetic acid is heated with Jones' reagent to give 5-(trifluoromethyl)-2-imidazo-1-yl)benzophenone.
Name
1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Jones' reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[C:5](N2C=CN=C2)[CH:4]=1.CC(C)=[O:25].OS(O)(=O)=O.O=[Cr](=O)=O>C(O)(=O)C>[C:9]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:25])[C:6]1[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC(=C(C=C1)CC1=CC=CC=C1)N1C=NC=C1)(F)F
Step Two
Name
Jones' reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03941802

Procedure details

In the manner given in Example 24, 1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole in acetic acid is heated with Jones' reagent to give 5-(trifluoromethyl)-2-imidazo-1-yl)benzophenone.
Name
1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Jones' reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[C:5](N2C=CN=C2)[CH:4]=1.CC(C)=[O:25].OS(O)(=O)=O.O=[Cr](=O)=O>C(O)(=O)C>[C:9]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:25])[C:6]1[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC(=C(C=C1)CC1=CC=CC=C1)N1C=NC=C1)(F)F
Step Two
Name
Jones' reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03941802

Procedure details

In the manner given in Example 24, 1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole in acetic acid is heated with Jones' reagent to give 5-(trifluoromethyl)-2-imidazo-1-yl)benzophenone.
Name
1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Jones' reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[C:5](N2C=CN=C2)[CH:4]=1.CC(C)=[O:25].OS(O)(=O)=O.O=[Cr](=O)=O>C(O)(=O)C>[C:9]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:25])[C:6]1[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
1-[4-(trifluoromethyl)-α-phenyl-0-tolyl]imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC(=C(C=C1)CC1=CC=CC=C1)N1C=NC=C1)(F)F
Step Two
Name
Jones' reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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